1-(3-fluorobenzyl)-4-(2-naphthylmethyl)piperazine
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Overview
Description
1-(3-Fluorobenzyl)-4-(2-naphthylmethyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of therapeutic agents. This compound features a piperazine ring substituted with a 3-fluorobenzyl group and a 2-naphthylmethyl group, which contribute to its unique chemical and biological properties.
Preparation Methods
The synthesis of 1-(3-fluorobenzyl)-4-(2-naphthylmethyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzyl chloride and 2-naphthylmethyl chloride.
Nucleophilic Substitution: The piperazine ring is first reacted with 3-fluorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate to form 1-(3-fluorobenzyl)piperazine.
Further Substitution: The intermediate 1-(3-fluorobenzyl)piperazine is then reacted with 2-naphthylmethyl chloride under similar conditions to yield the final product, this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
1-(3-fluorobenzyl)-4-(2-naphthylmethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific substituents on the benzyl or naphthyl groups can be replaced with other functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-fluorobenzyl)-4-(2-naphthylmethyl)piperazine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, such as its ability to interact with specific biological targets like receptors or enzymes.
Biological Studies: It is used in biological assays to investigate its effects on cellular processes and pathways.
Chemical Biology: The compound serves as a tool for probing the structure-activity relationships of piperazine derivatives and their interactions with biological macromolecules.
Industrial Applications:
Mechanism of Action
The mechanism of action of 1-(3-fluorobenzyl)-4-(2-naphthylmethyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes, in biological systems. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific context of its use and the biological system being studied.
Comparison with Similar Compounds
1-(3-fluorobenzyl)-4-(2-naphthylmethyl)piperazine can be compared with other similar piperazine derivatives, such as:
1-(3-chlorobenzyl)-4-(2-naphthylmethyl)piperazine: This compound has a similar structure but with a chlorine atom instead of a fluorine atom on the benzyl group. The presence of chlorine may alter its chemical and biological properties.
1-(3-fluorobenzyl)-4-(2-phenylmethyl)piperazine: This compound has a phenylmethyl group instead of a naphthylmethyl group. The difference in aromatic substitution can affect its interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other piperazine derivatives.
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-4-(naphthalen-2-ylmethyl)piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2/c23-22-7-3-4-18(15-22)16-24-10-12-25(13-11-24)17-19-8-9-20-5-1-2-6-21(20)14-19/h1-9,14-15H,10-13,16-17H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAFGZFIHOJBQHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)F)CC3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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